molecular formula C22H34N2O2 B14989119 2-(3,5-Dimethylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone

2-(3,5-Dimethylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone

Cat. No.: B14989119
M. Wt: 358.5 g/mol
InChI Key: GAWKKSBVWSIBJP-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one is a synthetic organic compound characterized by its complex structure, which includes a phenoxy group, piperidine rings, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with an appropriate halogenated ethanone derivative under basic conditions to form the phenoxy intermediate.

    Piperidine Substitution: The phenoxy intermediate is then reacted with piperidine in the presence of a suitable catalyst to introduce the piperidine rings.

    Final Assembly: The final step involves the coupling of the piperidine-substituted intermediate with another ethanone derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological and psychiatric disorders.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one: This compound shares a similar phenoxy group but differs in the presence of a piperazine ring instead of piperidine.

    2-(3,5-Dimethylphenoxy)-1-(morpholin-1-yl)ethan-1-one:

Uniqueness

2-(3,5-Dimethylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one is unique due to its dual piperidine rings, which may confer distinct pharmacological and chemical properties compared to similar compounds. This structural feature can influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C22H34N2O2

Molecular Weight

358.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-1-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C22H34N2O2/c1-18-14-19(2)16-21(15-18)26-17-22(25)24-12-7-4-8-20(24)9-13-23-10-5-3-6-11-23/h14-16,20H,3-13,17H2,1-2H3

InChI Key

GAWKKSBVWSIBJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCCCC2CCN3CCCCC3)C

Origin of Product

United States

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